molecular formula C24H28N2O8 B11603801 5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11603801
M. Wt: 472.5 g/mol
InChI Key: SLCJVPIYPBYTLE-UHFFFAOYSA-N
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Description

5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, starting with the preparation of the indole and pyran precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyran ring can be synthesized through a cyclization reaction involving a suitable dihydroxy compound and an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indole and pyran rings can interact with the active sites of enzymes, leading to inhibition or activation of their activity . The compound’s amino and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its combination of indole and pyran rings, along with the presence of tert-butyl, ethyl, amino, methoxy, and oxo groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H28N2O8

Molecular Weight

472.5 g/mol

IUPAC Name

5-O'-tert-butyl 3-O'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C24H28N2O8/c1-7-32-20(28)18-19(25)33-13(2)17(21(29)34-23(3,4)5)24(18)14-10-8-9-11-15(14)26(22(24)30)12-16(27)31-6/h8-11H,7,12,25H2,1-6H3

InChI Key

SLCJVPIYPBYTLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OC(C)(C)C)C)N

Origin of Product

United States

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